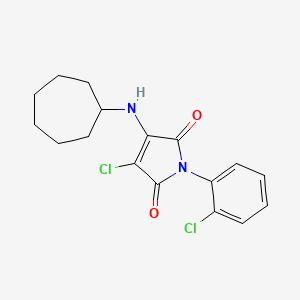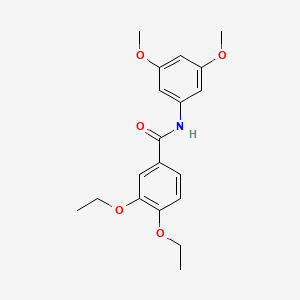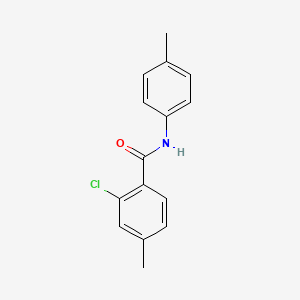
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione, also known as CC-1065 or its analogs, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment.
作用機序
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death. The molecule binds to specific sequences of DNA, which are more prevalent in cancer cells than in normal cells. This selective binding allows this compound to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes DNA damage, which leads to cell death. It also inhibits DNA replication and transcription, which are essential processes for cell growth and division. This compound has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models.
実験室実験の利点と制限
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. Its selective binding to cancer cells allows it to target cancer cells while sparing normal cells, which makes it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. Additionally, its potent cytotoxic effects make it challenging to work with in the laboratory.
将来の方向性
There are several future directions for the study of 3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione. One direction is to develop analogs of this compound that have improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, which would make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. Its selective binding to cancer cells and potent cytotoxic effects make it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. The future directions for the study of this compound include the development of analogs with improved pharmacokinetic properties, investigation of combination therapies, and the development of new synthesis methods.
合成法
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione is a complex molecule that is not found in nature and must be synthesized in the laboratory. The synthesis method involves several steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl and cycloheptylamino groups, and the chlorination of the molecule. The synthesis of this compound is challenging and requires specialized knowledge and skills.
科学的研究の応用
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models. This compound works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death.
特性
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-12-9-5-6-10-13(12)21-16(22)14(19)15(17(21)23)20-11-7-3-1-2-4-8-11/h5-6,9-11,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIKCRNQRNWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)

![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)
![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)